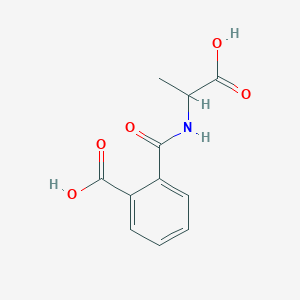
N-(1-carboxy-ethyl)-phthalamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-carboxy-ethyl)-phthalamic acid, also known as CEPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying protein-protein interactions. CEPA is a small molecule that can bind to proteins and disrupt their interactions, making it a valuable tool for investigating the function of proteins in cells.
Wirkmechanismus
N-(1-carboxy-ethyl)-phthalamic acid works by binding to proteins and disrupting their interactions. It does this by binding to a specific site on the protein, known as a hot spot, which is involved in the interaction with other proteins. By binding to this site, N-(1-carboxy-ethyl)-phthalamic acid prevents the protein from interacting with its partner protein, leading to a disruption of the protein-protein interaction.
Biochemische Und Physiologische Effekte
N-(1-carboxy-ethyl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the NF-κB signaling pathway, leading to changes in gene expression. It has also been shown to induce apoptosis in cancer cells by disrupting the interaction between p53 and MDM2. Additionally, N-(1-carboxy-ethyl)-phthalamic acid has been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(1-carboxy-ethyl)-phthalamic acid in lab experiments has several advantages. It is a small molecule that can be easily synthesized and modified, making it a useful tool for investigating protein-protein interactions. It is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, there are also limitations to the use of N-(1-carboxy-ethyl)-phthalamic acid. It can be difficult to determine the specificity of N-(1-carboxy-ethyl)-phthalamic acid for a particular protein-protein interaction, as it may also disrupt other interactions. Additionally, N-(1-carboxy-ethyl)-phthalamic acid may have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several potential future directions for the use of N-(1-carboxy-ethyl)-phthalamic acid in scientific research. One area of interest is in the development of new antimicrobial agents, as N-(1-carboxy-ethyl)-phthalamic acid has been shown to inhibit the growth of bacteria and fungi. Another area of interest is in the development of new cancer therapies, as N-(1-carboxy-ethyl)-phthalamic acid has been shown to induce apoptosis in cancer cells. Additionally, N-(1-carboxy-ethyl)-phthalamic acid could be used to investigate the function of other proteins involved in cell signaling and regulation.
Synthesemethoden
N-(1-carboxy-ethyl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of phthalic anhydride with glycine ethyl ester, followed by hydrolysis and decarboxylation. Another method involves the reaction of phthalic anhydride with ethylenediamine, followed by decarboxylation.
Wissenschaftliche Forschungsanwendungen
N-(1-carboxy-ethyl)-phthalamic acid has been used in a variety of scientific studies to investigate protein-protein interactions. It has been shown to disrupt the interaction between the transcription factor NF-κB and its inhibitor IκBα, leading to the activation of NF-κB and subsequent gene expression changes. N-(1-carboxy-ethyl)-phthalamic acid has also been used to investigate the interaction between the protein p53 and its negative regulator MDM2, which is important in the regulation of cell cycle and apoptosis.
Eigenschaften
CAS-Nummer |
103301-74-2 |
|---|---|
Produktname |
N-(1-carboxy-ethyl)-phthalamic acid |
Molekularformel |
C11H11NO5 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-(1-carboxyethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11(16)17/h2-6H,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
LPJYMIDYZUKJJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
Synonyme |
Benzoic acid, 2-[[(1-carboxyethyl)amino]carbonyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



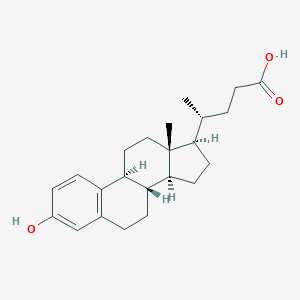
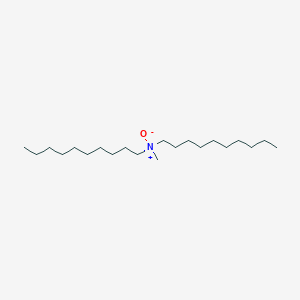
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
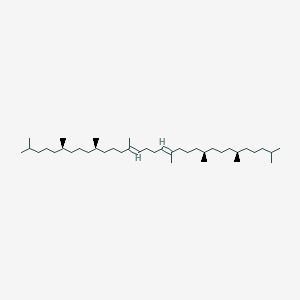
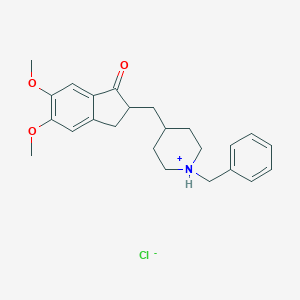
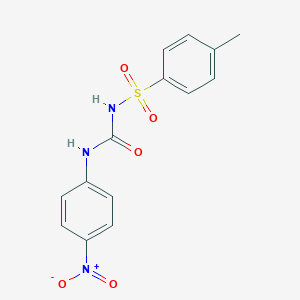
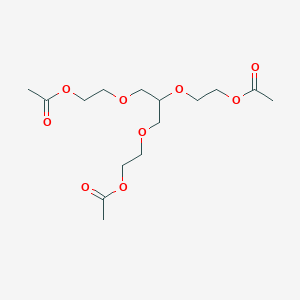
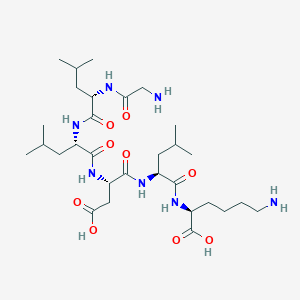
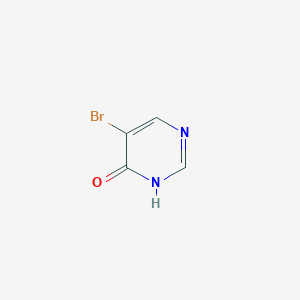
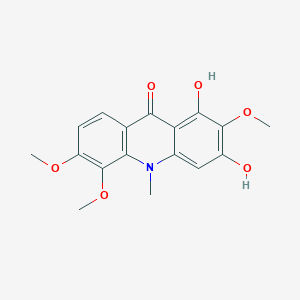

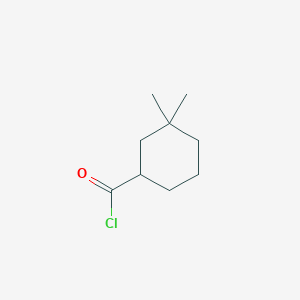
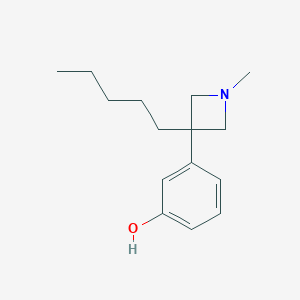
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)